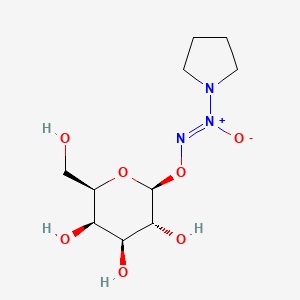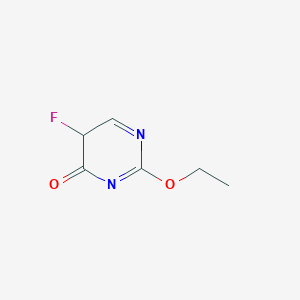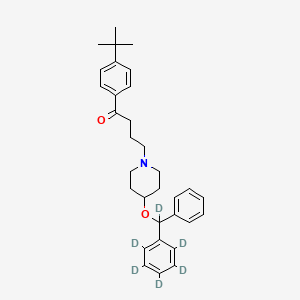
Ebastine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebastine-d6 is a deuterated form of Ebastine, a second-generation histamine H1 receptor antagonist. It is primarily used in scientific research as a stable isotope-labeled compound. Ebastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebastine-d6 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Material: Benzophenone is often used as the starting material.
Condensation: Benzophenone is condensed to obtain 4-hydroxy-4-methoxy piperidine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through deuterium exchange reactions or by using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Ebastine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, carebastine.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carebastine (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .
Scientific Research Applications
Ebastine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ebastine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ebastine.
Drug Development: Used as a reference standard in the development of new antihistamine drugs.
Biological Research: Employed in studies related to allergic reactions and histamine receptor interactions
Mechanism of Action
Ebastine-d6, like Ebastine, acts as a histamine H1 receptor antagonist. It binds to the H1 receptors in peripheral tissues, preventing the action of histamine, which is responsible for allergic symptoms. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in biological systems. The primary molecular target is the histamine H1 receptor, and the pathways involved include the inhibition of histamine-induced bronchoconstriction and allergic inflammation .
Comparison with Similar Compounds
Similar Compounds
Ebastine: The non-deuterated form of Ebastine-d6, used for similar therapeutic purposes.
Cetirizine: Another second-generation antihistamine with similar applications.
Loratadine: A widely used antihistamine with a similar mechanism of action
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical analyses .
Properties
Molecular Formula |
C32H39NO2 |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D |
InChI Key |
MJJALKDDGIKVBE-PNLZFIRKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
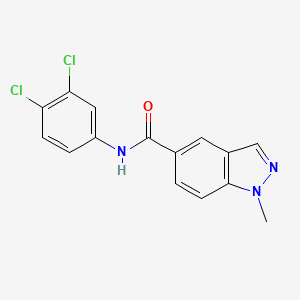
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

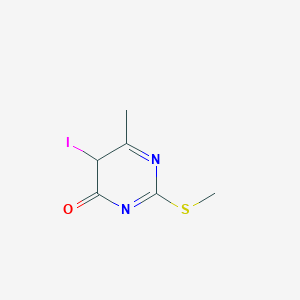
![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
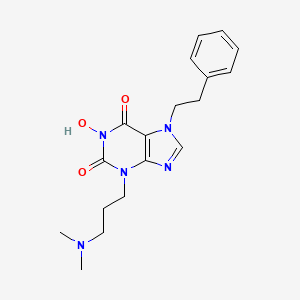
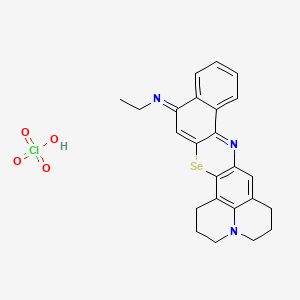
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
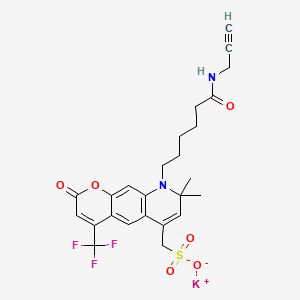

![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
